molecular formula C19H15FN2O3S2 B2795035 N'-[(4-fluorophenyl)methyl]-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide CAS No. 1797615-11-2

N'-[(4-fluorophenyl)methyl]-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide

Cat. No.: B2795035
CAS No.: 1797615-11-2
M. Wt: 402.46
InChI Key: GYLCCQZWVPLAMT-UHFFFAOYSA-N
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Description

N'-[(4-fluorophenyl)methyl]-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide is a synthetic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse applications in medicinal chemistry and material science. The presence of thiophene rings in its structure makes it particularly interesting due to the wide range of therapeutic properties associated with thiophene derivatives .

Scientific Research Applications

N'-[(4-fluorophenyl)methyl]-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Future Directions

Thiophene and its derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Preparation Methods

The synthesis of N'-[(4-fluorophenyl)methyl]-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide involves multiple steps, including the formation of intermediate compoundsReaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N'-[(4-fluorophenyl)methyl]-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N'-[(4-fluorophenyl)methyl]-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N'-[(4-fluorophenyl)methyl]-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide can be compared with other similar compounds, such as:

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive.

    Tiquizium Bromide: Contains a thiophene nucleus and is used as an antispasmodic.

    Dorzolamide: Contains a thiophene nucleus and is used as an antiglaucoma agent.

The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and therapeutic potential .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3S2/c20-14-3-1-12(2-4-14)9-21-18(24)19(25)22-10-15-5-6-16(27-15)17(23)13-7-8-26-11-13/h1-8,11H,9-10H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLCCQZWVPLAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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